An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromobenzo[b]thiophene
An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromobenzo[b]thiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the fusion of a benzene ring to a thiophene ring and the presence of two bromine atoms at the 2 and 3 positions, make it a valuable intermediate in the development of novel materials and pharmacologically active molecules. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential biological significance of 2,3-Dibromobenzo[b]thiophene, with a focus on its applications in research and drug development.
Core Chemical Properties
2,3-Dibromobenzo[b]thiophene is a solid at room temperature with the chemical formula C₈H₄Br₂S.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₄Br₂S | [1][2][3] |
| Molecular Weight | 291.99 g/mol | [1][2][3] |
| Appearance | Solid | [1][2] |
| Melting Point | 58-62 °C | [2][3] |
| CAS Number | 6287-82-7 | [1][2][4] |
| InChI | 1S/C8H4Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | [1][2][3] |
| InChI Key | TWZSIAFEFBKCNN-UHFFFAOYSA-N | [1][2][3] |
| SMILES | Brc1sc2ccccc2c1Br | [2][3] |
Synthesis of 2,3-Dibromobenzo[b]thiophene
The synthesis of 2,3-Dibromobenzo[b]thiophene can be achieved through several routes, most notably via the direct bromination of benzo[b]thiophene or through a palladium-catalyzed coupling followed by electrophilic cyclization.
Experimental Protocol: Bromination of Benzo[b]thiophene
This method involves the direct reaction of benzo[b]thiophene with an excess of a brominating agent.
Materials:
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Benzo[b]thiophene
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or another suitable inert solvent
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Saturated aqueous sodium thiosulfate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Dissolve benzo[b]thiophene in an inert solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of excess bromine (typically 2.2 equivalents) in the same solvent to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,3-dibromobenzo[b]thiophene by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure 2,3-dibromobenzo[b]thiophene as a solid.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Experimental Protocol: Palladium-Catalyzed Coupling and Electrophilic Cyclization
This two-step synthesis provides an alternative route to 2,3-disubstituted benzo[b]thiophenes, including the dibromo derivative.
Step 1: Synthesis of o-(1-Alkynyl)thioanisole derivative
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To a solution of commercially available o-iodothioanisole and a terminal alkyne (e.g., (trimethylsilyl)acetylene) in a suitable solvent like triethylamine, add a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) co-catalyst like CuI.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the coupling reaction is complete.
-
Work up the reaction mixture by filtering off the catalyst and removing the solvent. Purify the resulting o-(1-alkynyl)thioanisole derivative by column chromatography.
Step 2: Electrophilic Bromocyclization
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Dissolve the o-(1-alkynyl)thioanisole derivative in a solvent like dichloromethane.
-
Add a solution of bromine (Br₂) in dichloromethane dropwise to the reaction mixture at room temperature.
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Stir the reaction for a specified time until the cyclization is complete.
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Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
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Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,3-dibromobenzo[b]thiophene.
Chemical Reactivity and Synthetic Applications
The bromine atoms at the 2 and 3 positions of the benzo[b]thiophene core are highly reactive and serve as versatile handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of benzo[b]thiophene derivatives for various applications, including materials science and medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
2,3-Dibromobenzo[b]thiophene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon bonds at the 2 and/or 3 positions.
This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at one of the bromine positions. Selective mono- or di-substitution can often be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions.
Materials:
-
2,3-Dibromobenzo[b]thiophene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 2,3-dibromobenzo[b]thiophene (1 equivalent), the arylboronic acid (1.1 equivalents for mono-substitution or 2.2 equivalents for di-substitution), the palladium catalyst (e.g., 3-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-3-bromobenzo[b]thiophene or 2,3-diarylbenzo[b]thiophene.
-
Characterize the product using spectroscopic methods.
Biological Significance and Drug Development Potential
While specific biological activities of 2,3-dibromobenzo[b]thiophene are not extensively documented, the benzo[b]thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzo[b]thiophene have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Inhibition of the STAT3 Signaling Pathway
Of particular interest to drug development professionals is the emerging role of benzo[b]thiophene derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases, making it an attractive therapeutic target.
Several studies have shown that benzo[b]thiophene 1,1-dioxide derivatives can effectively inhibit the STAT3 pathway.[1][2][5] These small molecules are believed to function by binding to the SH2 domain of STAT3, which prevents its phosphorylation, subsequent dimerization, and translocation to the nucleus where it would otherwise activate the transcription of target genes involved in cell proliferation, survival, and angiogenesis. The inhibition of this pathway by benzo[b]thiophene derivatives can lead to apoptosis and cell cycle arrest in cancer cells.
Below is a diagram illustrating the potential mechanism of action of a benzo[b]thiophene derivative as a STAT3 inhibitor. It is important to note that this is a generalized pathway and the exact mechanism for a specific derivative may vary.
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
